5-ボロンピコリン酸

概要

説明

科学的研究の応用

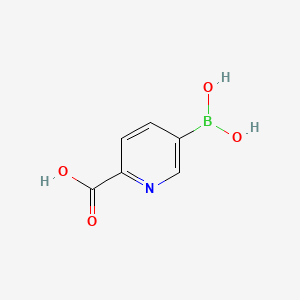

5-Boronopicolinic acid is a boron-containing pyridine derivative that is often employed in biochemical research as a ligand or chelating agent to study metal complexes . It has garnered interest for its specific interactions with sialic acids (SAs), which are sugar residues associated with tumor growth and cancer progression .

Case Studies

- In vitro competitive binding assays: 5-Boronopicolinic acid showed a significantly higher ability to interact with cell surface SA compared to 3-propionamidophenylboronic acid, a gold-standard structure . The enhanced SA-blocking effect by 5-boronopicolinic acid under weakly acidic conditions aligns with these results .

- Drug Delivery Systems: 5-Boronopicolinic acid was used to তৈরি করুন a series of tumor-targeting drug delivery systems with enhanced biocompatibility and specificity for tumor cells. These systems decreased the viability of breast cancer cell lines 4T1 and MCF-7 cells without obvious cytotoxicity to endothelial cells. The T-DDS with a 1:20 molar ratio displayed much higher cellular uptake and exhibited a highly efficient in vivo anti-tumor effect .

- Sialoglycoprotein isolation: 5-Boronopicolinic acid-modified magnetic particles (BMPs) were used to selectively capture sialic acid biomolecules . Facile dissociation then occurred when the system was changed to a pH 7.6 phosphate buffer, and this capture-and-release process could be repeated at least five times. Moreover, this system could enrich fetuin by more than 20 times .

Data Table

作用機序

Target of Action

The primary target of 5-Boronopicolinic acid is sialic acids (also known as N-acetylneuraminic acid). Sialic acids are sugar residues that are intimately linked with tumor growth and cancer progression .

Mode of Action

5-Boronopicolinic acid has the ability to reversibly interact with the diol groups found in sugars and glycoproteins . It demonstrates unusually high affinity and selectivity for sialic acids . This interaction strengthens under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment .

Biochemical Pathways

The interaction of 5-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression. Sialic acids, being the outermost residues in glycan structures, can mediate a wide variety of physiological and pathological cell processes .

Pharmacokinetics

Its ability to interact with cell surface sialic acids suggests it may have significant bioavailability .

Result of Action

The result of 5-Boronopicolinic acid’s action is its high ability to interact with cell surface sialic acids, which are overexpressed in tumor cells . This interaction is stronger than that of 3-propionamidophenylboronic acid, a structure that has been reported to be an efficient sialic acid binder .

Action Environment

The action of 5-Boronopicolinic acid is influenced by the environmental pH. Its interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.

準備方法

Synthetic Routes and Reaction Conditions: 5-Boronopicolinic acid can be synthesized through several methods, including the reaction of picolinic acid with boronic acid derivatives under specific conditions. One common method involves the use of a boronic acid ester and a suitable catalyst to facilitate the formation of the boronic acid group at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of 5-Boronopicolinic acid typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

化学反応の分析

Types of Reactions: 5-Boronopicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boronic acid group, which can participate in complexation and coordination with other molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 5-Boronopicolinic acid.

類似化合物との比較

3-Propionamidophenylboronic acid

Phenylboronic acid

4-Hydroxyphenylboronic acid

2-Aminophenylboronic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

5-Boronopicolinic acid (5-BPA) is a boron-containing pyridine derivative that has garnered attention for its biological activity, particularly in the context of cancer research and drug delivery systems. Its unique properties allow it to selectively bind to sialic acids, which are often overexpressed in various cancer types, thereby offering potential for targeted therapies and diagnostics.

5-BPA exhibits a high affinity for sialic acids (SAs), specifically N-acetylneuraminic acid, which are crucial in tumor growth and metastasis. This binding is significantly enhanced under acidic conditions, such as those found in the hypoxic microenvironment of tumors. The interaction between 5-BPA and sialic acids involves the formation of boronate esters, which facilitates its binding to cell surface glycoconjugates, making it a promising candidate for tumor-targeting applications.

Key Findings from Research

- In Vitro Binding Studies : In competitive binding assays using human pancreatic epithelioid carcinoma cells (PANC-1), 5-BPA demonstrated superior SA-binding capabilities compared to other established boronic acid derivatives. The binding was assessed using SA-specific lectins, revealing a marked reduction in lectin staining when cells were pre-treated with 5-BPA, especially at pH 6.5 (the intratumoral pH) .

- pH-Dependent Behavior : The compound's binding affinity increases under acidic conditions, which is advantageous for targeting tumors where the microenvironment is often acidic due to hypoxia . This pH-dependent behavior suggests that 5-BPA could be effectively utilized in drug delivery systems designed to release therapeutic agents specifically within tumor sites.

- Cell Staining Assays : A rhodamine-labeled version of 5-BPA was developed to visualize its binding to cells without the need for lectins. The results indicated a significant increase in fluorescence intensity at lower pH levels, confirming its specificity and effectiveness in targeting sialylated structures on cancer cells .

Biological Activity Assessment

Recent studies have evaluated the biological activities of 5-BPA beyond its binding properties. These include:

- Antioxidant Activity : 5-BPA exhibited strong antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH radical scavenging assays.

- Cytotoxicity : It showed selective cytotoxicity towards cancer cell lines (e.g., MCF-7) with an IC50 of 18.76 µg/mL while exhibiting no toxicity towards healthy cell lines .

- Enzyme Inhibition : The compound demonstrated moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential therapeutic applications in neurodegenerative diseases .

Applications in Drug Delivery

The functionalization of polymeric nanoparticles with 5-BPA has been explored for targeted drug delivery systems. These nanoparticles can enhance the therapeutic efficacy by ensuring that drugs are released specifically at tumor sites where sialic acids are overexpressed .

| Property | Value |

|---|---|

| Antioxidant Activity (DPPH IC50) | 0.14 µg/mL |

| Cytotoxicity (MCF-7 IC50) | 18.76 µg/mL |

| Acetylcholinesterase Inhibition IC50 | 115.63 µg/mL |

| Butyrylcholinesterase Inhibition IC50 | 3.12 µg/mL |

特性

IUPAC Name |

5-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKWXZLQKGKCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657193 | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-11-0 | |

| Record name | 5-Borono-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-boronopicolinic acid a promising tool for targeting cancer cells?

A: 5-Boronopicolinic acid exhibits a strong binding affinity for sialic acid (SA), a sugar molecule often overexpressed on the surface of cancer cells. [] This interaction is particularly enhanced in acidic environments, such as the tumor microenvironment. [] This pH-dependent binding makes 5-BPA a potentially valuable ligand for developing targeted cancer therapies, as it can selectively deliver drugs or imaging agents to tumor sites while minimizing off-target effects on healthy tissues. []

Q2: How does the structure of 5-boronopicolinic acid contribute to its ability to separate glycoproteins?

A: 5-Boronopicolinic acid contains a boronic acid group that reversibly binds to the diol structures present in sugar chains. [] This interaction allows 5-BPA to selectively capture and separate glycoproteins based on differences in their sugar composition. For example, 5-BPA exhibits higher affinity for high-mannose type N-glycans compared to N-acetylneuraminic acid (Neu5Ac). [] This selectivity was demonstrated in the separation of fetuin and asialofetuin, with fetuin being retained longer due to the presence of Neu5Ac. []

Q3: Can 5-boronopicolinic acid be used to capture and release sialoglycoproteins? What are the advantages of this approach?

A: Yes, 5-boronopicolinic acid can be immobilized on magnetic particles to create a system for capturing and releasing sialoglycoproteins. [] When used in an acidic environment (pH 5.0), the 5-BPA-modified magnetic particles effectively captured fetuin, a model sialoglycoprotein. [] The bound fetuin was then easily released by switching to a neutral pH (pH 7.6). [] This capture-and-release process was repeatable, demonstrating the potential of this system for purifying and concentrating sialoglycoproteins. [] Furthermore, this approach could enhance the sensitivity of detection methods for sialic acid overexpression in biological samples, which is a potential biomarker for certain cancers. []

Q4: What are the potential benefits of using 5-boronopicolinic acid compared to standard phenylboronic acid in drug delivery systems?

A: Research suggests that 5-boronopicolinic acid exhibits a significantly higher binding affinity to sialic acid in acidic environments compared to standard phenylboronic acid. [] When incorporated into nanomedicines carrying platinum anticancer drugs, 5-BPA led to increased drug delivery within the acidic tumor microenvironment (pH 6.5) compared to phenylboronic acid. [] This enhanced tumor targeting resulted in more effective elimination of cancer stem cells, improved tumor growth suppression, and prolonged survival in mice models. [] These findings highlight the potential of utilizing structurally modified boronic acid derivatives like 5-BPA for developing more potent and targeted cancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。